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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-fluoropyridine

Cat. No.: B058044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-bromo-5-
fluoropyridine, a key building block in modern medicinal chemistry. This document details its

chemical and physical properties, experimental protocols for its synthesis and common

transformations, and its applications in the development of targeted therapeutics.

Core Compound Properties
2-Amino-3-bromo-5-fluoropyridine is a substituted pyridine derivative valued for its utility as

a versatile intermediate in organic synthesis. The strategic placement of its amino, bromo, and

fluoro groups allows for a wide range of chemical modifications, making it a valuable scaffold in

the synthesis of complex molecules, particularly in the realm of drug discovery.[1][2]

Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Amino-3-bromo-5-
fluoropyridine.
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Property Value Reference(s)

Molecular Weight 191.00 g/mol [2]

Molecular Formula C₅H₄BrFN₂ [2]

CAS Number 869557-43-7 [2]

Melting Point 62-66 °C

pKa 1.70 [3]

Appearance Solid

Solubility

Data not readily available in

public databases. Generally

soluble in organic solvents like

Dichloromethane, Ethyl

Acetate, and Methanol.

Spectroscopic and Analytical Data
While direct spectral copies are not publicly available, the expected characteristics based on

the compound's structure and data from analogous compounds are described below. These

are critical for reaction monitoring and quality control.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic

region corresponding to the two protons on the pyridine ring. The chemical shifts and

coupling constants would be influenced by the electronic effects of the amino, bromo, and

fluoro substituents.

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of

the pyridine ring. The C-F and C-Br carbons will show characteristic chemical shifts, and the

carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[4]

FT-IR: The infrared spectrum would feature characteristic absorption bands. Key peaks

would include N-H stretching vibrations for the primary amine (typically in the 3300-3500

cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.[5] The

C-Br and C-F stretching vibrations would appear in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a

characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-Amino-3-bromo-
5-fluoropyridine and its subsequent use in key cross-coupling reactions. These protocols are

based on established literature procedures for this and structurally similar compounds and may

require optimization for specific laboratory conditions.

Synthesis of 2-Amino-3-bromo-5-fluoropyridine
A common and effective method for the synthesis of the title compound is the direct

bromination of 2-Amino-5-fluoropyridine.

Reaction: Bromination of 2-Amino-5-fluoropyridine

Materials:

2-Amino-5-fluoropyridine

93% Sulfuric acid (H₂SO₄)

Bromine (Br₂)

Water (H₂O)

50 L Reactor (or appropriately scaled glassware)

Stirring apparatus

Temperature control system

Procedure:

A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is carefully added to a 50 L

reactor.
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To the stirred acid solution, add 2-Amino-5-fluoropyridine (6.5 kg, 58 mol).

Adjust the temperature of the reaction mixture to 30 °C.

Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 equal portions, carefully

monitoring the reaction temperature.

After the addition is complete, heat the reaction mixture to 45 °C and stir for 18 hours.

Increase the temperature to 50 °C and continue stirring for an additional 5 hours.

Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the

starting material.

Upon completion, the reaction is carefully quenched with ice/water and neutralized with a

suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.

The crude product is collected by filtration, washed with water, and dried. Further purification

can be achieved by recrystallization or column chromatography.
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Synthesis Workflow

Charge Reactor with
H₂SO₄ and Water
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Adjust Temperature to 30°C

Add Bromine (10 portions)
over 3 hours

Heat to 45°C, Stir 18h

Heat to 50°C, Stir 5h
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and Filter

Purify Product
(Recrystallization/Chromatography)
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Synthesis of 2-Amino-3-bromo-5-fluoropyridine.
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Application in Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a

foundational method for constructing biaryl structures common in kinase inhibitors.[6][7]

Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

2-Amino-3-bromo-5-fluoropyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Schlenk flask or microwave vial

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask, add 2-Amino-3-bromo-5-fluoropyridine, the arylboronic acid, the

base, and the palladium catalyst.

Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

Add the degassed solvent system via syringe.

Heat the reaction mixture to 90-100 °C with vigorous stirring. For microwave-assisted

synthesis, irradiate at 120-150 °C for 10-30 minutes.[6]

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed

(typically 4-24 hours for conventional heating).
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After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.
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Suzuki Coupling Workflow
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General workflow for Suzuki-Miyaura coupling.
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Application in Buchwald-Hartwig Amination
The C-Br bond can also be used to form C-N bonds via the Buchwald-Hartwig amination,

providing access to a diverse range of substituted aminopyridines.[8][9]

Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

2-Amino-3-bromo-5-fluoropyridine (1.0 equiv)

Primary or secondary amine (1.2 equiv)

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Schlenk tube or sealed vial

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and

base to a dry Schlenk tube.

Add the 2-Amino-3-bromo-5-fluoropyridine and the anhydrous solvent.

Add the amine coupling partner via syringe.

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature and quench by adding a saturated aqueous solution

of ammonium chloride.

Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel.
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Buchwald-Hartwig Workflow
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General workflow for Buchwald-Hartwig amination.
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Applications in Drug Discovery
2-Amino-3-bromo-5-fluoropyridine is a valuable intermediate in the synthesis of biologically

active compounds, particularly kinase inhibitors. The pyridine core is a common scaffold in

many FDA-approved drugs, and the specific substitution pattern of this compound allows for

the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic

properties.

Role in Kinase Inhibitor Synthesis
This building block is particularly relevant for the synthesis of inhibitors targeting kinases such

as Aurora kinases, which are crucial regulators of cell division and are often overexpressed in

cancers. The 2-amino group can act as a key hydrogen bond donor, while the 3-position, after

a Suzuki or similar coupling, can be functionalized with larger aromatic systems to occupy the

ATP-binding pocket of the enzyme.[10][11][12]

The diagram below illustrates a representative synthetic pathway where a substituted pyridine,

like 2-Amino-3-bromo-5-fluoropyridine, is used to construct the core of a potent kinase

inhibitor.
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Pathway to a kinase inhibitor scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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